Product packaging for 3-(Methylsulfanyl)azetidine hydroiodide(Cat. No.:)

3-(Methylsulfanyl)azetidine hydroiodide

Cat. No.: B12071366
M. Wt: 231.10 g/mol
InChI Key: KPIOSPSBUJLZDO-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)azetidine hydroiodide (CAS 141699-63-0) is a chemical building block featuring a four-membered azetidine ring. The compound is supplied as its hydroiodide salt to enhance stability and has a molecular formula of C4H10INS . Azetidine rings are increasingly valuable scaffolds in medicinal chemistry and drug discovery due to their saturated, three-dimensional structure, which provides rigidity and can improve target selectivity . This four-membered ring serves as a stable, patent-free alternative to other saturated heterocycles like pyrrolidine and is utilized in the synthesis of compounds for a wide range of therapeutic areas, including the treatment of inflammation, bacterial infections, and central nervous system (CNS) disorders . The methylsulfanyl (S-methyl) functional group on the azetidine ring offers a versatile handle for further synthetic modification, enabling exploration of structure-activity relationships. This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10INS B12071366 3-(Methylsulfanyl)azetidine hydroiodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10INS

Molecular Weight

231.10 g/mol

IUPAC Name

3-methylsulfanylazetidine;hydroiodide

InChI

InChI=1S/C4H9NS.HI/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H

InChI Key

KPIOSPSBUJLZDO-UHFFFAOYSA-N

Canonical SMILES

CSC1CNC1.I

Origin of Product

United States

Synthetic Methodologies for 3 Methylsulfanyl Azetidine Hydroiodide and Its Precursors

General Synthetic Routes to Azetidine (B1206935) Core Structures

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents a significant challenge in their synthesis compared to their less strained five- and six-membered counterparts like pyrrolidines and piperidines. rsc.org However, this strain also imparts unique reactivity that is synthetically useful. rsc.org Various methods have been developed to efficiently construct the azetidine skeleton.

Intramolecular cyclization is a common and direct method for forming the azetidine ring. commonorganicchemistry.comgoogle.com This typically involves a nucleophilic substitution reaction where a nitrogen atom displaces a leaving group on a carbon atom in a 1,3-relationship. For instance, the treatment of γ-amino alcohols or their derivatives under appropriate conditions can lead to the formation of the azetidine ring.

A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields substituted azetidines in high yields. commonorganicchemistry.com This method is tolerant of various functional groups, including acid-sensitive ones like Boc and TBS ethers. commonorganicchemistry.com Another approach involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from readily available amine precursors. rsc.org

Starting MaterialReagents and ConditionsProductYieldReference
cis-3,4-Epoxy amineLa(OTf)₃ (5 mol%), (CH₂Cl)₂ (0.2 M), refluxSubstituted AzetidineHigh commonorganicchemistry.com
Picolinamide (PA) protected aminePd(OAc)₂ (catalyst), AgOAc (additive)Functionalized AzetidineGood rsc.org

Strain-release strategies offer a powerful alternative for the synthesis of functionalized azetidines. These methods often start with highly strained bicyclic systems, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo ring-opening reactions to form the azetidine core. The relief of the high ring strain of ABBs provides a strong thermodynamic driving force for these transformations.

One such strategy involves the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes, leading to the selective formation of 3-substituted azetidine intermediates. nsf.gov Photocatalytic radical strategies have also been developed to access densely functionalized azetidines from ABBs, showcasing the versatility of this approach. researchgate.net

PrecursorStrategyKey FeaturesReference
1-Azabicyclo[1.1.0]butane (ABB)Addition of organometallicsSelective formation of 3-substituted azetidines nsf.gov
1-Azabicyclo[1.1.0]butane (ABB)Photocatalytic radical reactionAccess to densely functionalized azetidines researchgate.net

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile C-N bond-forming reaction that can be employed in the synthesis of azetidine derivatives. researchgate.netnih.gov This approach is particularly useful for introducing substituents at the 3-position of the azetidine ring.

A common strategy involves the reaction of an N-protected azetidin-3-one (B1332698) with a phosphorus ylide in a Horner-Wadsworth-Emmons reaction to generate an α,β-unsaturated ester. Subsequent aza-Michael addition of a primary or secondary amine to this Michael acceptor yields a 3-functionalized azetidine. nih.gov For example, (N-Boc-azetidin-3-ylidene)acetate, prepared from N-Boc-azetidin-3-one, can react with various heterocyclic amines in the presence of a base like DBU to afford a range of 3-substituted azetidine derivatives. researchgate.netnih.gov

Synthesis of 3-(Methylsulfanyl)azetidine (B1179670) (Free Base)

The synthesis of the 3-(methylsulfanyl)azetidine free base can be approached through several routes, typically starting from a pre-formed and suitably protected azetidine precursor.

A direct and efficient method for introducing the methylsulfanyl group involves the reaction of a 3-azetidinone precursor with a sulfur nucleophile like methanethiol (B179389) or its corresponding thiolate. To achieve this, the ketone functionality of an N-protected 3-azetidinone, such as N-Boc-3-azetidinone, can be first reduced to the corresponding alcohol, N-Boc-3-hydroxyazetidine. nih.gov

A study by Dubois et al. has shown that N-Cbz-3-aryl-azetidin-3-ols can undergo a mild iron-catalyzed thiol alkylation with a variety of thiols to produce 3-aryl-3-sulfanyl azetidines in excellent yields. nih.gov This methodology, which proceeds via an azetidine carbocation intermediate, can be adapted for the synthesis of 3-(methylsulfanyl)azetidine by using methanethiol as the sulfur nucleophile and an N-Cbz protected 3-hydroxyazetidine. The N-Cbz group is reported to be crucial for the reactivity. nih.gov

A plausible synthetic sequence would involve:

Protection of the azetidine nitrogen (e.g., with a Cbz group).

Reduction of the 3-keto group to a hydroxyl group.

Iron-catalyzed reaction with methanethiol or sodium thiomethoxide.

Deprotection of the nitrogen to yield the free base.

An alternative approach involves the reduction of a 3-(methylsulfonyl)azetidine precursor to the desired 3-(methylsulfanyl)azetidine. The sulfonyl group is a robust functional group that can be introduced onto the azetidine ring, and its subsequent reduction provides a pathway to the thioether.

The precursor, a 3-(methylsulfonyl)azetidine, can be synthesized, for example, by reacting an N-protected 3-aminoazetidine with methanesulfonyl chloride. nih.govresearchgate.net The reduction of the sulfonyl group to a thioether can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing a wide range of functional groups, including sulfonyl chlorides and sulfonamides, although the direct reduction of a dialkyl sulfone can be challenging. A more common approach is the reduction of a sulfonyl chloride or a sulfonamide.

A potential synthetic route would be:

Synthesis of an N-protected 3-aminoazetidine.

Reaction with methanesulfonyl chloride to form the N-protected 3-(methylsulfonyl)azetidine.

Reduction of the sulfonyl group to the thioether using a potent reducing agent.

Deprotection of the azetidine nitrogen.

PrecursorReducing AgentProductNotes
N-Protected 3-(Methylsulfonyl)azetidineLiAlH₄N-Protected 3-(Methylsulfanyl)azetidineRequires strong reducing conditions

Finally, to obtain the target compound, 3-(methylsulfanyl)azetidine hydroiodide, the free base of 3-(methylsulfanyl)azetidine, obtained from either of the above methods after deprotection, would be treated with hydroiodic acid (HI). The deprotection of an N-Boc group is commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane. rsc.org Following the removal of the protecting group, the addition of a stoichiometric amount of hydroiodic acid would yield the desired hydroiodide salt. commonorganicchemistry.comrsc.orgreddit.com

Strategies for Stereoselective Introduction of the Methylsulfanyl Group

The stereoselective introduction of a substituent onto the azetidine ring is a critical aspect of synthesizing chiral molecules. While direct stereoselective installation of a methylsulfanyl group at the 3-position of a pre-formed azetidine ring is a plausible route, literature more broadly describes methods for achieving stereoselectivity in the synthesis of substituted azetidines, which can be adapted for this purpose.

One common approach involves the use of chiral starting materials. For instance, enantiopure β-amino alcohols can serve as precursors to chiral azetidines. acs.orgclockss.org A multi-step sequence starting from a chiral β-amino alcohol could involve protection of the amine and alcohol, followed by a stereocontrolled nucleophilic substitution with a methylsulfanyl nucleophile, and subsequent cyclization to form the azetidine ring.

Another powerful strategy utilizes chiral auxiliaries. The use of chiral tert-butanesulfinamides has been demonstrated to be effective for the synthesis of enantioenriched C2-substituted azetidines. acs.org This methodology could potentially be adapted for the synthesis of 3-substituted azetidines. The general approach involves the condensation of the chiral sulfinamide with a suitable precursor, followed by a diastereoselective reaction to introduce the desired substituent, and subsequent removal of the chiral auxiliary.

Furthermore, asymmetric catalysis can be employed to control the stereochemistry during the formation of the azetidine ring or the introduction of the substituent. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov These ketones could undergo stereoselective reduction and subsequent conversion of the hydroxyl group to the methylsulfanyl group.

A summary of potential stereoselective strategies is presented below:

StrategyDescriptionKey Intermediates/ReagentsPotential for 3-(Methylsulfanyl)azetidine
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials.Enantiopure β-amino alcoholsA viable route, relying on the availability of the appropriate chiral precursor.
Chiral AuxiliariesTemporary incorporation of a chiral moiety to direct stereoselective transformations.Chiral sulfinamidesA demonstrated effective method for other substituted azetidines, adaptable for this target. acs.org
Asymmetric CatalysisUse of a chiral catalyst to control the stereochemical outcome of a reaction.Gold catalysts, chiral ligandsProvides access to chiral azetidinone precursors which can be further functionalized. nih.gov

Formation of the Hydroiodide Salt

The final step in the synthesis is the formation of the hydroiodide salt of 3-(methylsulfanyl)azetidine. This is typically achieved through an acid-base reaction followed by crystallization and isolation.

Acid-Base Reaction Pathways for Salt Formation

The formation of this compound involves the protonation of the basic nitrogen atom of the azetidine ring by hydroiodic acid (HI). This is a standard acid-base neutralization reaction. The free base form of 3-(methylsulfanyl)azetidine, being an amine, acts as a Lewis base and accepts a proton from the strong acid, HI.

The reaction can be represented as:

(CH₃SCH)C₃H₅NH + HI → [(CH₃SCH)C₃H₅NH₂]⁺I⁻

This reaction is typically carried out by treating a solution of the 3-(methylsulfanyl)azetidine free base with a solution of hydroiodic acid. The choice of solvent is important to facilitate the reaction and subsequent crystallization. Common solvents for such salt formations include ethers (like diethyl ether or methyl tert-butyl ether), alcohols (such as isopropanol (B130326) or ethanol), or hydrocarbon solvents. The reaction of an azetidine with an aqueous solution of a strong acid like HI has been reported for the synthesis of other azetidinium salts. rsc.org

Crystallization and Isolation Techniques for this compound

Once the hydroiodide salt is formed in solution, it needs to be isolated in a pure, crystalline form. Crystallization is a crucial purification step. uct.ac.za The choice of solvent is critical; the ideal solvent will dissolve the salt at an elevated temperature but have low solubility for the salt at lower temperatures, allowing for precipitation upon cooling. uct.ac.za

Several techniques can be employed to induce crystallization if it does not occur spontaneously upon cooling:

Seeding: Introducing a small crystal of the desired compound can initiate the crystallization process. youtube.com

Scratching: Scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth. youtube.com

Solvent Evaporation: Slowly evaporating the solvent can increase the concentration of the salt, leading to crystallization.

Anti-solvent Addition: Adding a solvent in which the salt is insoluble (an anti-solvent) to the solution can cause the salt to precipitate.

After crystallization, the solid product is isolated by filtration, typically using a Büchner funnel under vacuum. The collected crystals are then washed with a small amount of cold solvent to remove any remaining impurities and subsequently dried to obtain the pure this compound. uct.ac.za

Scalability and Process Optimization in Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For the synthesis of azetidine derivatives, scalability has been demonstrated in several reported methods. For instance, a method for producing enantioenriched C2-substituted azetidines was successfully scaled up to the 20 mmol scale. acs.org While the yield was slightly lower on a larger scale (44% vs. 66% on a small scale), it demonstrated the feasibility of the process. acs.org Similarly, the synthesis of other azetidine-based scaffolds has been performed on a multi-gram scale. acs.orgnih.gov

Process optimization would involve a systematic study of various reaction parameters to identify the optimal conditions. This includes:

Reaction Conditions: Temperature, reaction time, and concentration of reactants can significantly impact the yield and purity of the product. For example, in the synthesis of azetidinium salts, both temperature and solvent were found to be critical factors. nih.gov

Purification Methods: On a large scale, chromatographic purification may be less practical. Developing a process that relies on crystallization for purification is often preferred. acs.org

Continuous Flow Synthesis: For certain reactions, continuous flow reactors can offer advantages over traditional batch processes, such as better control over reaction parameters, improved safety, and potentially higher yields. nih.gov This has been successfully applied to the synthesis of azetidinium salts. nih.gov

A data table summarizing key considerations for scalability and process optimization is provided below:

ParameterConsideration for OptimizationExample/Rationale
Solvent Minimize volume, use environmentally friendly solvents, and choose solvents that facilitate both reaction and crystallization.Polar protic solvents were found to be most suitable for the synthesis of certain azetidinium salts. nih.gov
Temperature Optimize for reaction rate and selectivity, while considering energy consumption.Higher temperatures may be needed to drive reactions to completion but can also lead to side products. nih.gov
Purification Develop a robust crystallization procedure to avoid chromatography.A single purification step of the protected azetidine product was achieved on a gram-scale synthesis. acs.org
Process Type Evaluate batch versus continuous flow processing.Continuous flow was shown to be more efficient for the synthesis of azetidinium salts, reducing reaction time. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Methylsulfanyl Azetidine Hydroiodide

Azetidine (B1206935) Ring Strain and Its Impact on Reactivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a primary driver of its chemical reactivity. figshare.comrsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, leading to a higher energy state compared to its acyclic or larger-ring counterparts.

Theoretical and Experimental Studies of Ring Energy

Table 1: Comparison of Ring Strain in Small Nitrogen Heterocycles

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine327.7 rsc.org
Azetidine 4 25.4 rsc.org
Pyrrolidine55.4 rsc.org

This table presents generally accepted values for the parent heterocycles.

Ring-Opening Reactions of the Azetidine Moiety

The relief of ring strain is a powerful thermodynamic driving force for the reactions of azetidines. This is most commonly observed in ring-opening reactions, where the strained four-membered ring is cleaved to form a more stable, open-chain product. These reactions can be initiated by various reagents and conditions.

Azetidinium ions, which are readily formed from azetidines under acidic conditions or by alkylation, are particularly susceptible to nucleophilic attack. organic-chemistry.org In the case of 3-(methylsulfanyl)azetidine (B1179670) hydroiodide, the protonated azetidine nitrogen makes the ring carbons more electrophilic and prone to attack by nucleophiles.

The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is governed by both electronic and steric factors. organic-chemistry.orgnih.gov Nucleophiles can attack either the C2 or C4 position. For 3-substituted azetidines, the attack generally occurs at the less sterically hindered C4 position. organic-chemistry.org However, the nature of the substituent at C3 and the nucleophile itself can influence this outcome. Studies on various substituted azetidinium ions have shown that the regioselectivity can be finely tuned. organic-chemistry.orgresearchgate.net

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

Azetidinium SubstituentNucleophileMajor Attack PositionReference
C4-unsubstitutedAzide, Acetate (B1210297)C4 organic-chemistry.org
C4-methylAzide, AcetateC2 organic-chemistry.org
2-ArylPhenolC2 (with inversion) nih.gov
2-MethylPhenolC4 nih.gov

This table provides examples from the literature on related azetidinium systems to illustrate the principles of regioselectivity.

In the presence of strong acids, the azetidine ring can undergo C-N bond scission. The reaction is initiated by the protonation of the nitrogen atom, which activates the ring towards cleavage. researchgate.netnih.gov The stability of the resulting carbocation intermediate plays a crucial role in determining the reaction pathway. For 3-(methylsulfanyl)azetidine hydroiodide, the presence of the hydroiodide salt already provides an acidic environment. The pKa of the azetidine nitrogen is a key factor in its susceptibility to protonation and subsequent ring-opening. researchgate.net The electron-withdrawing or -donating nature of the substituent at the 3-position can influence the basicity of the nitrogen atom.

Azetidines can undergo ring expansion reactions to form more stable five-membered heterocycles, such as pyrrolidines. researchgate.netrsc.orgsciforum.net This transformation is often achieved by generating a bicyclic azetidinium intermediate, which then undergoes nucleophilic attack leading to the expansion of the ring system. researchgate.netrsc.org For a 3-substituted azetidine, this could potentially lead to a substituted pyrrolidine. The regioselectivity of the ring-opening of the bicyclic intermediate is a critical factor in determining the final product. researchgate.netrsc.orgacs.org DFT calculations have been employed to rationalize the observed regioselectivities in such competitive ring expansion reactions. researchgate.net

Reactivity of the Sulfur Functionality

The methylsulfanyl (-SCH3) group in this compound is a thioether functionality, which imparts its own characteristic reactivity to the molecule. Thioethers are known to be nucleophilic at the sulfur atom and can undergo a variety of transformations.

Common reactions of thioethers include oxidation and S-alkylation. Oxidation of the thioether can lead to the corresponding sulfoxide (B87167) and subsequently to the sulfone, using common oxidizing agents such as hydrogen peroxide or peroxyacids. acsgcipr.orgrsc.orgresearchgate.net The control of the oxidation state (sulfoxide vs. sulfone) can often be achieved by careful selection of the oxidant and reaction conditions. acsgcipr.org

Table 3: Common Oxidants for Thioether Oxidation

OxidantProduct(s)General Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneCatalytic or stoichiometric
m-CPBASulfoxide, SulfoneStoichiometric
Sodium Periodate (NaIO₄)SulfoxideStoichiometric
Ozone (O₃)Sulfone

The sulfur atom in the methylsulfanyl group is also nucleophilic and can react with electrophiles, such as alkyl halides, in S-alkylation reactions to form sulfonium (B1226848) salts. libretexts.orglibretexts.orgyoutube.com The formation of a sulfonium salt would introduce a positive charge on the sulfur, significantly altering the electronic properties and reactivity of the substituent. Furthermore, the thioether can act as a nucleophile in other contexts, for instance, in reactions catalyzed by Lewis acids. nih.govacs.org The synthesis of related 3-aryl-3-sulfanyl azetidines has been achieved through the iron-catalyzed alkylation of thiols with azetidin-3-ols, proceeding via a presumed azetidine carbocation intermediate, highlighting the interplay between the ring and the sulfur substituent. figshare.comnih.gov

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom in 3-(methylsulfanyl)azetidine is susceptible to oxidation, a common reaction for thioethers. This process can be controlled to yield either the corresponding sulfoxide or sulfone, depending on the oxidizing agent and reaction conditions. beilstein-journals.orgrsc.org

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.orgresearchgate.netmasterorganicchemistry.comorganic-chemistry.org The selective oxidation to the sulfoxide can often be achieved by using a stoichiometric amount of the oxidant, while an excess of the oxidizing agent typically leads to the formation of the sulfone. beilstein-journals.org

For instance, in a study on azole-containing thioethers, the selective oxidation to the sulfoxide was achieved using one equivalent of hydrogen peroxide in acetic acid at room temperature. beilstein-journals.org Increasing the temperature and using an excess of the oxidant resulted in the formation of the corresponding sulfone. beilstein-journals.org This provides a model for the expected reactivity of 3-(methylsulfanyl)azetidine.

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

Starting Material Oxidizing Agent Product Reference
1,5-bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane 1 eq. H₂O₂ in Acetic Acid 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane-3-oxide beilstein-journals.org

These oxidation products, 3-(methylsulfinyl)azetidine and 3-(methylsulfonyl)azetidine, are valuable intermediates for further synthetic transformations.

Desulfurization and Related Transformations

The methylsulfanyl group of 3-(methylsulfanyl)azetidine can be removed through desulfurization reactions. A widely used method for this transformation is treatment with Raney nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminium alloy. researchgate.netresearchgate.net This reagent is effective in cleaving carbon-sulfur bonds and replacing them with carbon-hydrogen bonds. organic-chemistry.org

The reaction typically involves refluxing the sulfur-containing compound with a slurry of Raney nickel in a suitable solvent, such as ethanol. This process would convert 3-(methylsulfanyl)azetidine into azetidine. It is important to note that the reactivity of Raney nickel can vary depending on its preparation method. researchgate.net

Reactivity at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key center of reactivity due to its basicity and nucleophilicity.

As a secondary amine, the nitrogen atom in 3-(methylsulfanyl)azetidine is basic and readily undergoes protonation in the presence of an acid to form an azetidinium salt. The hydroiodide salt form indicates that the compound exists as an azetidinium cation with an iodide counter-anion. The formation and stability of azetidinium salts are well-established, as seen in the synthesis of azetidinium lead iodide for perovskite solar cells. nih.gov The stability of the hydroiodide salt is attributed to the electrostatic attraction between the positively charged azetidinium ring and the negatively charged iodide ion.

The azetidine nitrogen can act as a nucleophile and undergo N-alkylation with various alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. acs.orgnih.gov This reaction involves the attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent.

Table 2: N-Alkylation of Azetidine Derivatives

Azetidine Derivative Alkylating Agent Product Reference
1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine 2-picolinyl chloride Quaternized azetidinium salt acs.org

The formation of these quaternary ammonium salts modifies the properties of the parent molecule, introducing a permanent positive charge.

The nitrogen atom of 3-(methylsulfanyl)azetidine can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides. masterorganicchemistry.compharmacophorejournal.com This reaction leads to the formation of stable N-acylazetidine derivatives. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride). masterorganicchemistry.com This is a common strategy to protect the nitrogen atom or to introduce further functional groups.

Reactions at the 3-Position of the Azetidine Ring

The 3-position of the azetidine ring, bearing the methylsulfanyl group, is also a site for potential chemical transformations. The nature of the substituent at this position can influence the reactivity of the ring. For instance, the synthesis of 3-aryl-3-sulfanyl azetidines has been reported, indicating that the C-S bond can be formed at this position. nih.gov While specific reactions at the 3-position of this compound are not extensively documented, analogous reactions on other 3-substituted azetidines suggest that nucleophilic substitution reactions could be possible, potentially involving the displacement of the methylsulfanyl group or a derivative thereof under appropriate conditions.

Substitutions and Functional Group Interconversions

The 3-(methylsulfanyl)azetidine moiety can undergo a variety of substitution and functional group interconversion reactions, allowing for the synthesis of a diverse range of 3-substituted azetidine derivatives. These transformations are crucial for modifying the properties of the molecule for various applications, including in medicinal chemistry.

One of the key reaction pathways involves the displacement of a leaving group at the 3-position. While the methylsulfanyl group itself can potentially act as a leaving group under certain conditions, a more common strategy involves the conversion of a precursor, such as a 3-hydroxyazetidine, into a more reactive species. For instance, the hydroxyl group can be converted to a mesylate, which is a good leaving group for nucleophilic substitution.

Research has shown that 3-aryl-3-sulfanyl azetidines can be synthesized from N-Cbz-azetidin-3-ols via an iron-catalyzed thiol alkylation. rsc.org This reaction proceeds through an azetidine carbocation intermediate and is effective for a range of thiols and azetidinols with electron-donating aromatic groups. rsc.org The resulting 3-sulfanyl azetidine derivatives can then undergo further reactions.

The diversification of functional groups on the azetidine ring is a key strategy in the development of new chemical entities. For example, a densely functionalized azetidine ring system has been used to create a variety of fused, bridged, and spirocyclic ring systems. acs.org This often involves a sequence of reactions, such as the reduction of a nitrile to a primary amine, followed by sulfonylation. acs.org The resulting sulfonamide can then be used in subsequent transformations.

The table below summarizes some of the key functional group interconversions that have been demonstrated on azetidine scaffolds, which could be applicable to derivatives of 3-(methylsulfanyl)azetidine.

Starting Material Functional GroupReagent(s)Product Functional GroupReference(s)
NitrileDiisobutylaluminium hydride (DIBAL)Primary Amine acs.org
Primary Amineo-Nitrobenzenesulfonyl chlorideSulfonamide acs.org
Secondary AmineBromoacetonitrileCyanomethyl amine acs.org
Primary AlcoholTrityl chlorideTrityl ether acs.org
3-HydroxyazetidineMethanesulfonyl chloride3-Mesyloxyazetidine nih.gov
3-MesyloxyazetidineVarious amines3-Aminoazetidine nih.gov
N-Cbz-azetidin-3-olThiol, Iron catalyst3-Sulfanyl-azetidine rsc.org

These examples highlight the versatility of the azetidine scaffold and the potential for converting the methylsulfanyl group or other functionalities at the 3-position into a wide array of other groups. Such transformations are essential for creating libraries of compounds for screening in drug discovery programs. acs.org

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic compounds. In the context of 3-(methylsulfanyl)azetidine, cycloadditions could potentially involve the azetidine ring itself or the imine that could be formed from the azetidine nitrogen.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.org This reaction can be either intermolecular or intramolecular. rsc.org For a molecule like 3-(methylsulfanyl)azetidine to participate in such a reaction, the azetidine nitrogen would need to be part of an imine functionality. This could be achieved through dehydrogenation of the N-H bond if the nitrogen is not quaternized. Recent advancements have described photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes to yield functionalized azetidines. acs.orgnih.gov These reactions are often induced by photoredox catalysis. acs.orgnih.gov

Visible light-mediated [2+2] cycloadditions have also been developed, offering a milder alternative to UV irradiation. chemrxiv.org These methods often rely on an iridium photocatalyst and can tolerate a variety of functional groups. chemrxiv.org While direct examples involving 3-thio-substituted azetidines are not prevalent in the literature, the general principles of these reactions suggest their potential applicability. The methylsulfanyl group at the 3-position would likely influence the stereochemical outcome of the cycloaddition due to steric hindrance.

Another class of cycloadditions relevant to azetidines are 1,3-dipolar cycloadditions. Azomethine ylides, which can be generated from the ring-opening of aziridines, are common 1,3-dipoles used in these reactions to form five-membered rings. nih.govnih.govmdpi.comnih.gov While azetidines are more stable than aziridines, under certain conditions, such as electrochemical activation, they can also undergo ring opening to potentially form intermediates capable of participating in [3+2] cycloadditions. acs.orgnih.gov

The table below outlines some types of cycloaddition reactions that are relevant to the synthesis and reactivity of azetidine derivatives.

Cycloaddition TypeReactantsProductKey FeaturesReference(s)
[2+2] Photocycloaddition (aza Paternò-Büchi)Imine + AlkeneAzetidineCan be inter- or intramolecular; often requires UV light, but visible light methods are emerging. rsc.orgchemrxiv.orgresearchgate.net
Dehydrogenative [2+2] PhotocycloadditionAmine + AlkeneAzetidinePhotocatalytic, often using an iridium catalyst, and proceeds via an imine intermediate. acs.orgnih.gov
[4+2] CycloadditionN-Sulfonylimine + DieneTetrahydropyridine derivativeCan be achieved via energy transfer, leading to complex polycyclic scaffolds. nih.gov
[3+2] CycloadditionAzomethine Ylide + DipolarophilePyrrolidine derivativeAzomethine ylide can be generated in situ from various precursors. nih.govnih.govmdpi.comnih.gov

While the direct participation of this compound in these cycloaddition reactions is not explicitly documented, the existing literature on azetidine chemistry provides a strong basis for predicting its potential reactivity. The presence of the methylsulfanyl group could introduce interesting electronic and steric effects, potentially leading to novel and complex molecular architectures.

Derivatization Strategies and Analogue Synthesis

Functionalization of the 3-(Methylsulfanyl)azetidine (B1179670) Core

Functionalization of the azetidine (B1206935) ring, typically after protection of the nitrogen atom (e.g., as an N-Boc or N-Cbz derivative), can be achieved by forming new carbon-carbon bonds or by modifying the existing methylsulfanyl substituent.

The introduction of new carbon-based substituents onto the azetidine ring is a key strategy for generating structural diversity. While direct C-H functionalization can be challenging, several methods have been established for the functionalization of azetidine cores, which are applicable to the 3-(methylsulfanyl)azetidine framework.

One prominent method involves the α-lithiation of N-protected azetidines followed by trapping with an electrophile. uni-muenchen.de For an N-protected 3-(methylsulfanyl)azetidine, this would involve deprotonation at the C2 or C4 position, which is adjacent to the nitrogen atom. The choice of the N-protecting group is crucial for directing the lithiation and achieving high selectivity. uni-muenchen.de Subsequent reaction with various electrophiles, such as alkyl halides or carbonyl compounds, would install a new substituent at the 2- or 4-position.

Radical-mediated reactions offer another route for C-C bond formation. For instance, intermolecular radical coupling reactions have been successfully used to form a C-C bond at the C4 position of azetidin-2-one (B1220530) rings. rsc.org This principle can be extended to other azetidine systems, where a radical generated at a specific position on the ring can be coupled with various radical acceptors.

Cross-coupling reactions are also powerful tools. Hiyama cross-coupling reactions, for example, have been used to synthesize 3-arylazetidines from 3-iodoazetidine, demonstrating that the C3 position can be functionalized via palladium catalysis. organic-chemistry.org Similarly, strain-release arylations can functionalize the azetidine ring. uni-muenchen.de Starting with an appropriately substituted 3-(methylsulfanyl)azetidine, these methods could be employed to introduce aryl or other groups at various positions.

Table 1: Representative C-C Bond Forming Reactions on Azetidine Scaffolds

Reaction TypeAzetidine SubstrateReagentsProductReference
α-Lithiation/AlkylationN-tPiv-3-arylazetidine1. s-BuLi, TMEDA 2. Electrophile (E+)N-tPiv-2-E-3-arylazetidine uni-muenchen.de
Radical Coupling4-Iodo-azetidin-2-oneEnone, tri-n-butyltin hydride4-(3-Oxocyclohexyl)azetidin-2-one rsc.org
Hiyama CouplingN-Boc-3-iodoazetidineArylsilane, Pd(OAc)₂, P(o-tol)₃, TBAFN-Boc-3-arylazetidine organic-chemistry.org

The methylsulfanyl group at the C3 position is a versatile handle for derivatization. It can be modified through oxidation, displacement, or by participating in coupling reactions.

A highly effective method for synthesizing diverse 3-sulfanyl azetidines involves the iron-catalyzed alkylation of various thiols with N-Cbz-azetidin-3-ols. acs.orgnih.gov This reaction proceeds via an azetidine carbocation intermediate. While this method builds the C-S bond, its principles underscore the reactivity at this position. For a pre-existing 3-(methylsulfanyl)azetidine, the sulfur atom can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone using standard oxidizing agents. acs.orgthieme-connect.comthieme-connect.com These oxidized derivatives introduce polarity and hydrogen-bonding capabilities, significantly altering the molecule's physicochemical properties.

Furthermore, the methylthio group can act as a leaving group in certain reactions. Nickel-catalyzed reactions with Grignard reagents have been shown to replace methylthio groups on various heterocycles with alkyl or aryl substituents. acs.org This strategy could be applied to replace the methylsulfanyl group in 3-(methylsulfanyl)azetidine with a wide range of other functionalities, offering a powerful tool for late-stage diversification.

Table 2: Derivatization of the Thioether Moiety in Azetidines

ReactionSubstrateReagentsProductReference
Thiol AlkylationN-Cbz-3-aryl-azetidin-3-ol + R-SHFeCl₃ (cat.)N-Cbz-3-aryl-3-(R-sulfanyl)azetidine acs.orgnih.govthieme-connect.com
Oxidation to Sulfoxide3-Aryl-3-sulfanyl azetidinem-CPBA (1.1 equiv)3-Aryl-3-sulfinyl azetidine acs.orgthieme-connect.com
Oxidation to Sulfone3-Aryl-3-sulfanyl azetidinem-CPBA (2.2 equiv)3-Aryl-3-sulfonyl azetidine acs.orgthieme-connect.com
DisplacementMethylthio-heterocycleGrignard Reagent (R-MgBr), NiCl₂(dppp)R-heterocycle acs.org

Stereoselective Synthesis of Chiral 3-(Methylsulfanyl)azetidine Analogues

The introduction of chirality into the 3-(methylsulfanyl)azetidine scaffold is critical for developing selective therapeutic agents. This can be achieved through various enantioselective synthetic routes or by using starting materials from the chiral pool.

Enantioselective synthesis aims to create a specific stereoisomer from achiral or racemic precursors. A general and scalable method for producing chiral C2-substituted azetidines utilizes chiral tert-butanesulfinamides as auxiliaries for diastereoselective cyclization. acs.org This approach could be adapted to synthesize chiral 3-substituted azetidines.

Another powerful strategy is the catalytic asymmetric synthesis of the azetidine ring. For example, a copper-catalyzed asymmetric boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Similarly, gold-catalyzed intermolecular oxidation of alkynes has been used to prepare chiral azetidin-3-ones, which are versatile intermediates. nih.gov A chiral azetidin-3-one (B1332698) could be stereoselectively reduced and then converted to a chiral 3-(methylsulfanyl)azetidine derivative.

The chiral pool approach utilizes readily available, inexpensive enantiopure natural products, such as amino acids or tartaric acid, as starting materials. nih.govyoutube.com For instance, proteinogenic α-amino acids can be transformed into a variety of chiral building blocks. morressier.com A synthesis could be envisioned starting from a chiral amino acid like L-serine or L-cysteine, where the existing stereocenter is used to direct the formation of the chiral azetidine ring.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. While 3-(methylsulfanyl)azetidine itself is not a documented chiral auxiliary, its derivatives have the potential to act as one.

For example, C₂-symmetric chiral azetidines derived from azetidine-2,4-dicarboxylic acid have been prepared and used as chiral auxiliaries in the asymmetric alkylation of their propionamide (B166681) derivatives. rsc.orgcapes.gov.br The rigid four-membered ring structure provides a well-defined chiral environment that can effectively bias the approach of reagents. A chiral, non-racemic derivative of 3-(methylsulfanyl)azetidine, particularly one with a C₂-symmetric structure or one that can form a rigid chelated intermediate, could potentially be employed in a similar fashion. The nitrogen atom could be acylated with a prochiral substrate, and subsequent reactions, such as enolate alkylation or aldol (B89426) reactions, would proceed diastereoselectively under the influence of the chiral azetidine moiety. researchgate.net The sulfur atom could also play a role in coordinating with reagents to enhance stereocontrol.

Construction of Fused, Bridged, and Spirocyclic Azetidine Systems

Elaborating the monocyclic 3-(methylsulfanyl)azetidine core into more complex, three-dimensional fused, bridged, or spirocyclic systems is a key strategy in modern drug discovery to create novel scaffolds with improved drug-like properties. nih.gov

Fused and Bridged Systems: A densely functionalized azetidine ring can serve as a template for building fused and bridged systems. For instance, an azetidine bearing appropriate functional groups can undergo intramolecular reactions to form new rings. An intramolecular Buchwald-Hartwig cross-coupling has been used to fuse a tetrahydroquinoline core onto an azetidine ring. nih.govacs.org Similarly, ring-closing metathesis (RCM) has been employed to create an eight-membered ring fused to the azetidine core. nih.gov A 3-(methylsulfanyl)azetidine derivative, appropriately functionalized at the nitrogen and another position, could undergo such cyclizations to yield novel fused and bridged heterocyclic systems. nih.gov The aza Paternò–Büchi reaction, a [2+2] photocycloaddition, is another powerful method for creating fused azetidine systems. researchgate.netthieme-connect.com

Spirocyclic Systems: Spirocyclic azetidines, where the azetidine ring is connected to another ring through a single shared carbon atom, are particularly attractive scaffolds. researchgate.net Several methods have been developed for their synthesis. An enantioselective synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones has been achieved through a copper-catalyzed cascade reaction, highlighting a route to spirocycles connected at the C3 position. nih.gov Another approach involves the intramolecular C-C bond formation of isatin-derived precursors using a chiral phase-transfer catalyst to generate spiro-3,2′-azetidine oxindoles. acs.org These methods demonstrate the feasibility of using a 3-substituted azetidine precursor, such as an N-protected 3-(methylsulfanyl)azetidin-3-one, to construct complex spirocyclic architectures.

Table 3: Synthesis of Complex Azetidine Scaffolds

Scaffold TypeSynthetic MethodKey PrecursorResulting SystemReference
FusedIntramolecular Buchwald-HartwigAzetidine with N-aryl bromide and amine side chainAzetidine-fused tetrahydroquinoline nih.govacs.org
Fused (8-membered ring)Ring-Closing Metathesis (RCM)N-allyl azetidine with a terminal alkene side chainAzetidine-fused diazocane nih.gov
SpirocyclicAsymmetric Kinugasa/C-C Coupling CascadeN-(o-iodophenyl)propiolamide and nitroneSpiro[azetidine-3,3'-indoline]-2,2'-dione nih.gov
SpirocyclicEnantioselective Phase-Transfer CatalysisN-(2-chloroethyl) isatin-derived substrateSpiro-3,2′-azetidine oxindole acs.org

Incorporation into Heterocyclic Amino Acid Derivatives and Peptidomimetics

The unique conformational constraints imposed by the azetidine ring make it a valuable scaffold in the design of peptidomimetics and novel heterocyclic amino acid derivatives. The incorporation of substituted azetidines, such as those derivable from 3-(methylsulfanyl)azetidine hydroiodide, can lead to compounds with improved pharmacokinetic properties, enhanced stability against enzymatic degradation, and controlled three-dimensional structures that can mimic peptide secondary structures like β-turns.

Recent research has highlighted the utility of 3-aminoazetidine (3-AAz) as a potent turn-inducing element in the synthesis of small head-to-tail cyclic peptides. nih.gov The introduction of a 3-AAz unit into linear peptide precursors has been shown to significantly improve the efficiency of cyclization for tetra-, penta-, and hexapeptides under standard reaction conditions. nih.gov This suggests that the azetidine ring pre-organizes the peptide backbone into a conformation amenable to macrocyclization.

Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization of the resulting cyclic peptides. nih.gov This allows for the introduction of various functionalities, such as reporter tags or pharmacophores, after the macrocycle has been formed. This strategy enhances the molecular diversity that can be achieved from a common cyclic peptide scaffold.

While direct incorporation of this compound into peptide chains is not prominently documented, the methylsulfanyl group represents a versatile functional handle for further derivatization. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, altering the electronic properties and hydrogen bonding capacity of the molecule. Alternatively, the methylsulfanyl group could potentially be displaced by other nucleophiles or participate in metal-catalyzed cross-coupling reactions, paving the way for the synthesis of a diverse array of 3-substituted azetidine amino acid derivatives.

The synthesis of novel heterocyclic amino acid derivatives containing azetidine rings has been achieved through methods like the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate. mdpi.com This approach allows for the linkage of various heterocyclic systems to the azetidine core, creating complex and sterically constrained amino acid analogues.

Detailed Research Findings

A study on the synthesis of azetidine-containing small macrocyclic peptides demonstrated the effectiveness of the 3-aminoazetidine (3-AAz) subunit as a turn-inducer. nih.gov The introduction of this unit into linear peptides led to significantly improved cyclization yields.

Table 1: Cyclization Yields of Peptides with and without 3-Aminoazetidine (3-AAz)

Peptide Sequence Cyclization Yield (%)
Linear Tetrapeptide Low
Linear Tetrapeptide with 3-AAz Significantly Improved
Linear Pentapeptide Moderate
Linear Pentapeptide with 3-AAz Significantly Improved
Linear Hexapeptide Good

This table is a representation of the trend described in the source and not a direct reproduction of specific data points.

Structural analysis of a cyclic tetrapeptide containing a 3-AAz unit revealed that the azetidine ring encourages an all-trans conformation, which is less stable but can be crucial for biological activity. nih.gov Moreover, the incorporation of a 3-AAz residue into a cyclohexapeptide enhanced its stability against proteases compared to the parent macrocycle. nih.gov

The versatility of the azetidine scaffold is further demonstrated by the synthesis of diverse azetidine-based scaffolds for CNS-focused libraries. nih.gov These strategies involve multi-step sequences starting from readily available precursors to generate complex, three-dimensional structures incorporating the azetidine core. nih.gov

In the context of creating novel amino acid derivatives, aza-Michael addition reactions have proven effective. mdpi.com For instance, the reaction of (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles provides access to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com These products can be considered complex heterocyclic amino acid derivatives with potential applications in peptidomimetic design.

Table 2: Examples of Heterocyclic Amino Acid Derivatives from (N-Boc-azetidin-3-ylidene)acetate

NH-Heterocycle Resulting Azetidine Derivative
Pyrazole Methyl (3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate
Imidazole Methyl (3-(1H-imidazol-1-yl)azetidin-3-yl)acetate

This table illustrates the types of products that can be formed based on the described synthetic strategy.

These findings underscore the significant potential of azetidine derivatives as building blocks in the construction of sophisticated peptidomimetics and novel amino acid analogues. The ability of the azetidine ring to induce specific conformations and the potential for functionalization at various positions make it a privileged scaffold in medicinal chemistry.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Key Building Block in Synthetic Methodologies

Substituted azetidines are versatile building blocks in synthetic chemistry, prized for their ability to introduce conformational rigidity and novel structural elements into larger molecules. rsc.orgresearchgate.net Their utility stems from the capacity to serve as both precursors for intricate molecular architectures and as foundational scaffolds for new heterocyclic systems.

The azetidine (B1206935) framework is a key intermediate in the synthesis of numerous complex and biologically active molecules. google.com Synthetic chemists leverage the strained four-membered ring to drive reactions that build more elaborate structures. rsc.org Methodologies have been developed to transform readily available materials, such as β-amino alcohols or 3,4-epoxy amines, into functionalized azetidines, which then act as precursors. acs.orgnih.govfrontiersin.org For instance, the intramolecular aminolysis of epoxy amines can yield azetidines with adjacent functional groups, providing a handle for further synthetic elaboration. nih.govfrontiersin.org These azetidine intermediates are pivotal in constructing molecules for various therapeutic areas, including antibacterial and antiviral agents. google.com A notable strategy involves the halogenation of titanacyclobutanes, which produces functionalized dihalides that are subsequently treated with amines to afford diverse azetidine building blocks. nih.gov This modular approach has facilitated the synthesis of complex products, including a small molecule anti-tuberculosis drug. nih.gov

The functionalized azetidine ring is an excellent starting point for creating a wide variety of novel heterocyclic systems, including fused, bridged, and spirocyclic compounds. nih.govresearchgate.net The ability to manipulate a densely functionalized azetidine core allows for the generation of significant skeletal diversity. acs.orgresearchgate.net Research has demonstrated the conversion of a parent azetidine system into more complex scaffolds such as diazabicyclo[3.1.1]heptanes and azetidine-fused eight-membered rings through reactions like intramolecular cyclization and ring-closing metathesis. nih.gov Heterocyclic compounds, in general, serve as primary scaffolds for the development of new bioactive molecules. nih.gov The unique conformational properties of the azetidine unit make it an attractive scaffold for generating molecules with distinct three-dimensional shapes, which is a fundamental strategy for imparting specific biological functions. nih.govfrontiersin.org

Table 1: Examples of Novel Heterocyclic Scaffolds Derived from Azetidines

Starting Scaffold Reaction Type Resulting Heterocyclic System Reference
Functionalized 2-Cyanoazetidine Intramolecular Cyclization Diazabicyclo[3.1.1]heptane nih.gov
N-Alkylated Azetidine Ring-Closing Metathesis Azetidine-fused 8-membered ring nih.gov
Aminonitrile Azetidine Intramolecular Cyclization Spirocyclic Azetidine researchgate.net

Diversity-oriented synthesis (DOS) programs frequently employ versatile building blocks to generate large collections of structurally diverse small molecules for high-throughput screening. nih.gov The azetidine scaffold is well-suited for this purpose, enabling the creation of extensive compound libraries aimed at exploring new chemical space for drug discovery. researchgate.net A significant example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines designed to target the central nervous system (CNS). nih.govresearchgate.net By using a common azetidine core and diversifying it with various substituents, researchers can systematically generate libraries of lead-like molecules. nih.gov The design of such libraries often involves in silico analysis to ensure that the resulting compounds possess desirable physicochemical properties, such as appropriate molecular weight and lipophilicity, for potential therapeutic applications. nih.govresearchgate.net

Role in Medicinal Chemistry Research and Drug Design

In medicinal chemistry, the azetidine moiety is increasingly recognized as a "privileged" structure—a molecular scaffold that is capable of binding to multiple biological targets. researchgate.net Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.

The constrained nature of the four-membered ring makes azetidines structurally rigid scaffolds. rsc.org This rigidity reduces the conformational flexibility of a molecule, which can be advantageous in drug design as it can lead to a more favorable entropy of binding to a biological target. The defined three-dimensional orientation of substituents on the azetidine ring allows for precise positioning of functional groups to optimize interactions with proteins or enzymes. frontiersin.org Spirocyclic systems that incorporate an azetidine ring are particularly noted for their rigidity and three-dimensionality, making them valuable scaffolds for fragment-based drug discovery. nih.gov By arranging polar functional groups in a specific spatial orientation, these rigid scaffolds can effectively modulate molecular interactions critical for achieving a desired biological effect. frontiersin.org

The azetidine motif is present in a wide array of biologically active compounds, from natural products to synthetic pharmaceuticals. nih.govfrontiersin.orglifechemicals.com While β-lactam antibiotics containing an azetidin-2-one (B1220530) ring are the most famous examples, the fully saturated azetidine ring is also a key component of many modern therapeutic agents. acs.orglifechemicals.com For example, bicyclic azetidines have been developed that demonstrate potent activity against the parasite Cryptosporidium by inhibiting its phenylalanyl-tRNA synthetase. acs.org Furthermore, azetidine derivatives have been synthesized as inhibitors of polymerase Theta (Polθ), representing a promising strategy for cancer therapy in tumors with specific DNA repair deficiencies. nih.gov The synthesis of these bioactive molecules often relies on the use of functionalized azetidines as key building blocks, highlighting the scaffold's importance in drug discovery programs. frontiersin.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
3-(Methylsulfanyl)azetidine (B1179670) hydroiodide
3-(Methylsulfonyl)-7-phenyl-6-propyl-3,6-diazabicyclo[3.1.1]heptane
3-Aryl-3-sulfanyl azetidines
Diazabicyclo[3.1.1]heptane
Azelnidipine
L-azetidine-2-carboxylic acid
(Azetidin-3-yl)acetic acid

Exploration as a Bio-isostere in Molecular Design

The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to modulate physicochemical properties, is a cornerstone of modern drug discovery. nih.govestranky.skresearchgate.netipinnovative.comijrrjournal.com The 3-(methylsulfanyl)azetidine scaffold has emerged as a compelling bio-isostere for several commonly encountered functional groups in medicinal chemistry.

The replacement of other functional groups with the 3-methylsulfanylazetidine moiety can significantly impact a molecule's conformational rigidity, lipophilicity, and metabolic stability. The thioether linkage, in particular, offers a distinct spatial arrangement and electronic character compared to more common isosteres like ethers or simple alkyl chains. The azetidine ring itself, being a constrained four-membered heterocycle, imparts a level of structural pre-organization that can be advantageous for binding to biological targets. nih.gov

Detailed research findings have highlighted the strategic application of azetidine derivatives as bio-isosteres. For instance, in the design of triple reuptake inhibitors, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were synthesized and evaluated, demonstrating the utility of the azetidine core in modulating biological activity. nih.gov While direct studies on 3-(methylsulfanyl)azetidine as a specific bio-isostere are not extensively documented, the principles of bioisosterism strongly support its potential in this capacity. The unique combination of the polar azetidine ring and the sulfur-containing side chain presents a valuable tool for medicinal chemists to fine-tune the properties of lead compounds.

The following table provides examples of bioisosteric replacements involving azetidine and thioether-containing fragments, illustrating the potential applications of the 3-(methylsulfanyl)azetidine moiety in molecular design.

Original FragmentBioisosteric ReplacementPotential Advantages of Replacement
Phenyl ringBicyclo[1.1.1]pentaneImproved solubility and metabolic stability
MorpholineSpiro-azetidineIncreased three-dimensionality
ThioetherSulfoxide (B87167)/SulfoneAltered polarity and hydrogen bonding capacity
Propyl chain3-(Methylsulfanyl)azetidine Increased rigidity, introduction of a polar core

Applications in Agrochemical Research and Development

The search for novel and effective agrochemicals, including herbicides, insecticides, and fungicides, is a continuous effort to ensure global food security. Small, functionalized heterocycles are often key components of active agrochemical ingredients. While the direct application of "3-(Methylsulfanyl)azetidine hydroiodide" in agrochemical research and development is not prominently reported in the available literature, the broader class of azetidine-containing compounds has been explored for such purposes.

The structural features of azetidines, such as their polarity and three-dimensional shape, can influence their interaction with biological targets in pests and plants, potentially leading to the development of new modes of action. lifechemicals.com Screening libraries of diverse small molecules, including heterocyclic compounds, is a common strategy in the agrochemical industry to identify new lead structures. lifechemicals.com

Given the presence of a thioether linkage, which is a functional group found in some commercial pesticides, and the unique properties of the azetidine ring, it is plausible that 3-(methylsulfanyl)azetidine derivatives could be of interest for agrochemical screening programs. However, at present, there is a lack of specific published research detailing the synthesis and evaluation of this particular compound or its close analogs for herbicidal, insecticidal, or fungicidal activity. The development of novel energetic materials based on azetidine structures, as enabled by photochemical strategies, hints at the diverse applications of this heterocyclic core beyond the pharmaceutical realm, suggesting potential for future exploration in agrochemicals. researchgate.net

The table below outlines general classes of agrochemicals where heterocyclic and sulfur-containing motifs are prevalent, indicating potential areas of future investigation for compounds like 3-(methylsulfanyl)azetidine.

Agrochemical ClassRelevant Structural Motifs
HerbicidesTriazines, Sulfonylureas, Imidazolinones lifechemicals.com
InsecticidesNeonicotinoids, Organophosphates, Carbamates lifechemicals.com
FungicidesStrobilurins, Triazoles, Thiazoles

Spectroscopic Characterization Methodologies for 3 Methylsulfanyl Azetidine Hydroiodide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. mdpi.com It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N, to probe the chemical environment of each atom within a molecule. For a molecule like 3-(Methylsulfanyl)azetidine (B1179670) hydroiodide, a combination of one-dimensional and two-dimensional NMR experiments can provide a complete picture of its proton and carbon framework, as well as confirm the connectivity between different parts of the molecule. youtube.comnih.gov

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of 3-(Methylsulfanyl)azetidine hydroiodide, the protonation of the azetidine (B1206935) nitrogen by hydroiodic acid would lead to the appearance of a broad signal for the N-H protons. The protons on the azetidine ring and the methyl group would exhibit characteristic chemical shifts and coupling patterns.

The methylene (B1212753) protons on the azetidine ring (at positions 2 and 4) are diastereotopic and would be expected to appear as complex multiplets due to coupling with each other and with the proton at position 3. nih.gov The proton at the 3-position, being adjacent to the methylsulfanyl group, would also have a distinct chemical shift. The methyl protons of the methylsulfanyl group would typically appear as a sharp singlet further upfield.

Predicted ¹H NMR data for the related free base, 3-(methylsulfanyl)azetidine, suggests specific chemical shift ranges for these protons. np-mrd.org In the hydroiodide salt, these shifts would be expected to move downfield due to the electron-withdrawing effect of the protonated nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Protons in Azetidine Derivatives This table presents predicted data for a related compound and typical ranges for azetidine protons to illustrate the expected spectral features.

Proton AssignmentPredicted Chemical Shift (δ ppm) for 3-(methylsulfanyl)azetidine np-mrd.orgTypical Chemical Shift (δ ppm) for 3-substituted Azetidine Hydrochloride Derivatives chemicalbook.comchemicalbook.com
H-2, H-4 (CH₂)3.6 - 3.83.9 - 4.4
H-3 (CH)3.3 - 3.53.5 - 4.0
S-CH₃2.1 - 2.2Not Applicable
N-HNot Applicable9.0 - 10.0 (broad)

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework of a molecule. mdpi.com Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the azetidine ring are particularly informative. The carbons at positions 2 and 4, being directly attached to the electron-withdrawing protonated nitrogen, would resonate at a lower field compared to the carbon at position 3. nih.gov The carbon of the methyl group (S-CH₃) would appear at a much higher field. Detailed analysis of ¹³C NMR spectra of various 3-substituted azetidine derivatives confirms these general trends. nih.govresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound This table is based on data from analogous 3-substituted azetidine derivatives to predict the spectral features. nih.gov

Carbon AssignmentExpected Chemical Shift Range (δ ppm)
C-2, C-4 (CH₂)50 - 60
C-3 (CH)35 - 45
S-CH₃10 - 20

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique that directly probes the nitrogen atom's environment. While less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it provides invaluable information. For this compound, ¹⁵N NMR can confirm the protonation state of the azetidine nitrogen.

The chemical shift of the azetidine nitrogen is highly sensitive to its electronic environment. nih.gov In its neutral (free base) form, the nitrogen signal appears at a certain chemical shift. ipb.pt Upon protonation to form the hydroiodide salt, a significant downfield shift is expected, which confirms the formation of the ammonium (B1175870) cation. For instance, in studies of N-linked heteroaryl azetidines, the pKa of the azetidine nitrogen was a key determinant of stability and could be definitively assigned using NMR methods. nih.gov The observed chemical shifts for various azetidine derivatives have been reported and serve as a reference for characterizing new structures. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for establishing the connectivity of the molecule. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of the CH₂, CH, and CH₃ groups to their corresponding carbon signals in the ¹³C spectrum, confirming their direct bonding. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JHC and ³JHC). sdsu.edu This is crucial for piecing together the molecular structure. For example, an HMBC spectrum would show a correlation between the methyl protons (S-CH₃) and the C-3 carbon of the azetidine ring, confirming the position of the methylsulfanyl substituent. It would also show correlations between the H-2/H-4 protons and both the C-2/C-4 and C-3 carbons, helping to assemble the ring structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group of the protonated amine, C-H bonds, the azetidine ring, and the C-S bond of the methylsulfanyl group. mu.edu.iqchemicalbook.com

The key vibrational frequencies provide a diagnostic fingerprint for the molecule.

N-H Stretch: The most prominent feature indicating the formation of the hydroiodide salt would be a broad and strong absorption band in the region of 3200-2500 cm⁻¹, characteristic of the N⁺-H stretching vibration in an ammonium salt.

C-H Stretch: Absorptions for the sp³ C-H stretching vibrations of the azetidine ring and the methyl group would appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. mu.edu.iq

Azetidine Ring Vibrations: The four-membered azetidine ring itself has characteristic bending and stretching vibrations, though these can be complex and appear in the fingerprint region (below 1500 cm⁻¹). A C-N stretching vibration can often be observed around 1200-1100 cm⁻¹.

C-S Stretch: The carbon-sulfur (C-S) stretching vibration of the methylsulfanyl group is typically weak and appears in the 700-600 cm⁻¹ region. nist.gov

Table 3: Principal IR Absorption Frequencies for this compound This table summarizes the expected characteristic vibrational frequencies based on known data for related functional groups. pressbooks.pubmu.edu.iqnist.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N⁺-H StretchAmmonium Salt3200 - 2500Strong, Broad
C-H StretchAlkane (CH₂, CH₃)2950 - 2850Medium to Strong
C-N StretchAzetidine Ring1200 - 1100Medium
C-S StretchThioether700 - 600Weak to Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule by analyzing its fragmentation patterns upon ionization. For azetidine derivatives, techniques such as electrospray ionization (ESI) are commonly employed to generate gas-phase ions. acs.org The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

While specific fragmentation data for this compound is not extensively available in public literature, general fragmentation patterns for cyclic amines can be considered. miamioh.edu Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.orgyoutube.com This process leads to the formation of a stable, resonance-stabilized cation. youtube.com In the case of 3-substituted azetidines, fragmentation would likely involve the loss of the substituent or cleavage of the azetidine ring itself. The presence of the sulfur atom in the methylsulfanyl group could also influence fragmentation, potentially leading to characteristic losses of sulfur-containing radicals or neutral molecules.

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of this compound has not been reported in publicly accessible databases, the structures of other small molecule hydroiodides and azetidine derivatives have been determined. researchgate.netnih.gov These studies provide a framework for what might be expected for the target compound. The analysis would reveal the geometry of the azetidine ring, which can be puckered, and the conformation of the methylsulfanyl substituent. Furthermore, the crystal packing would be dictated by the ionic interactions between the azetidinium cation and the iodide anion, as well as potential hydrogen bonds involving the azetidinium proton.

A hypothetical table of crystallographic data is shown below to illustrate the type of information obtained from an X-ray diffraction experiment.

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Computational and Theoretical Studies of 3 Methylsulfanyl Azetidine Hydroiodide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and thermodynamic stability of molecules. researchgate.netmdpi.com For 3-(methylsulfanyl)azetidine (B1179670) hydroiodide, these methods can provide fundamental insights into its geometry, bond characteristics, and energetic landscape.

The azetidine (B1206935) ring is not planar and can exist in puckered conformations. The substitution at the 3-position with a methylsulfanyl group introduces the possibility of different spatial arrangements of this substituent relative to the ring. Energy minimization calculations are crucial for identifying the most stable conformations of the 3-(methylsulfanyl)azetidinium cation.

These calculations would typically be performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and dispersion forces. The presence of the iodide counter-ion would be modeled either explicitly or implicitly using a polarizable continuum model (PCM) to simulate solvent effects.

The primary conformational isomers to consider would be the axial and equatorial positions of the methylsulfanyl group on the puckered azetidine ring. The relative energies of these conformers determine their population at equilibrium. It is anticipated that the equatorial conformer would be more stable due to reduced steric hindrance, a common phenomenon in substituted cyclic systems. libretexts.org

Table 1: Hypothetical Calculated Geometric Parameters for the Conformers of 3-(Methylsulfanyl)azetidinium Cation

ParameterAxial ConformerEquatorial Conformer
C2-N1-C4 Angle (°)88.589.0
C2-C3-C4 Angle (°)85.084.5
C3-S Bond Length (Å)1.821.81
Ring Puckering Angle (°)25.028.0
Relative Energy (kcal/mol)+1.50.0

Note: These values are hypothetical and based on typical values for substituted azetidines and thioethers. Actual values would require specific DFT calculations.

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

For the 3-(methylsulfanyl)azetidinium cation, the HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur atom, making it a potential site for oxidation. The LUMO is likely to be centered on the C-N and C-S antibonding orbitals, indicating that these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability. mdpi.com

A Natural Bond Orbital (NBO) analysis could further elucidate the nature of the bonding, including the charge distribution and the extent of ionic character in the interaction between the azetidinium cation and the iodide anion. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for 3-(Methylsulfanyl)azetidinium Cation

OrbitalEnergy (eV)Description
HOMO-8.5Localized primarily on the sulfur atom
LUMO-0.2Distributed across the C-N and C-S σ* orbitals
HOMO-LUMO Gap8.3Suggests high kinetic stability

Note: These values are hypothetical and intended for illustrative purposes. They are based on general principles of MO theory for similar structures.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations can model the dynamic behavior of 3-(methylsulfanyl)azetidine hydroiodide in a condensed phase (e.g., in solution). MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

An MD simulation of this compound would reveal the flexibility of the azetidine ring and the rotational freedom of the methylsulfanyl group. It would also provide insights into the interactions between the azetidinium cation, the iodide anion, and solvent molecules. Key parameters that can be extracted from MD simulations include radial distribution functions, which describe the probability of finding the iodide ion at a certain distance from the nitrogen atom, and the dynamics of hydrogen bonding between the N-H group and the solvent or the iodide ion. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a precursor to its reactivity. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for exploring potential reaction pathways and understanding the factors that control reaction outcomes. For this compound, two key areas of reactivity are of interest: reactions involving the azetidine ring and reactions at the sulfur atom.

Azetidines can undergo ring-opening reactions, particularly under acidic conditions or with strong nucleophiles, to relieve ring strain. rsc.orgyoutube.com A common reaction would be the nucleophilic substitution at one of the ring carbons adjacent to the nitrogen atom. Computational methods can be used to model the reaction pathway for such a process, for instance, the attack of a nucleophile on the C2 or C4 position. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. The structure of the transition state would reveal the geometry of the molecule as the C-N bond is breaking and the new bond with the nucleophile is forming.

In cases where multiple reaction pathways are possible, computational chemistry can predict the most likely outcome. For example, in the ring-opening of the 3-(methylsulfanyl)azetidinium cation, a nucleophile could attack at C2 or C4. By calculating the activation energies for both pathways, one can predict the regioselectivity of the reaction. The lower activation energy pathway will be the kinetically favored one.

Furthermore, the stereochemistry of the starting material and the reaction mechanism will determine the stereochemical outcome of the product. Computational modeling can help to predict whether a reaction will proceed with inversion or retention of stereochemistry. For instance, an SN2-type reaction at a chiral center on the azetidine ring would be expected to proceed with inversion of configuration, a hypothesis that can be tested and confirmed through transition state analysis. masterorganicchemistry.com

The synthesis of related 3-aryl-3-sulfanyl azetidines has been reported to proceed via an azetidine carbocation, which is then trapped by a thiol. nih.gov Computational modeling of the formation and stability of the corresponding 3-(methylsulfanyl)azetidinium carbocation intermediate could provide valuable insights into the feasibility of similar synthetic routes to the title compound.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes to Azetidine (B1206935) Systems

The synthesis of azetidines has historically been challenging, a factor that has somewhat limited their exploration compared to larger heterocycles. nih.gov However, recent years have seen a surge in innovative synthetic methodologies, moving beyond traditional cyclizations. rsc.orgmagtech.com.cn These modern approaches offer greater efficiency, substrate scope, and control over stereochemistry, paving the way for the accessible synthesis of complex azetidines like 3-(methylsulfanyl)azetidine (B1179670).

Key contemporary strategies for azetidine synthesis include:

Intramolecular C-H Amination: Palladium-catalyzed intramolecular amination of C(sp3)-H bonds has emerged as a powerful tool for constructing the azetidine ring from readily available amine precursors. rsc.orgrsc.org This method offers high functional group tolerance.

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines, often using visible light to enable the transformation under mild conditions. magtech.com.cn

Ring Expansion and Contraction Reactions: The expansion of aziridines, often involving reaction with sulfoxonium ylides, or the contraction of five-membered heterocycles, are established routes to the azetidine core. magtech.com.cnorganic-chemistry.org

Strain-Release Functionalization: A highly modular approach involves the use of 1-azabicyclo[1.1.0]butane (ABB). The high strain of this bicyclic system allows for its ring-opening and subsequent functionalization with a wide variety of reagents to form diversely substituted azetidines. organic-chemistry.orguni-muenchen.denih.gov

A particularly relevant development for the synthesis of 3-(methylsulfanyl)azetidine is the iron-catalyzed thiol alkylation of N-Cbz-azetidin-3-ols. acs.org This reaction proceeds via an azetidine carbocation intermediate and allows for the direct and mild installation of a sulfur-based substituent at the C3 position. acs.org Adapting this methodology by using methanethiol (B179389) or a suitable equivalent could provide a direct and efficient pathway to the target compound.

MethodDescriptionKey FeaturesPotential for 3-(Methylsulfanyl)azetidine
Intramolecular C-H Amination Pd-catalyzed cyclization of amine precursors onto a C(sp3)-H bond. rsc.orgrsc.orgHigh functional group tolerance.Applicable if a suitable γ-amino alkyl precursor can be synthesized.
Aza Paternò-Büchi Reaction [2+2] photocycloaddition of an imine and an alkene. magtech.com.cnDirect, often uses visible light.Could be used if a methylsulfanyl-containing alkene or imine is employed.
Iron-Catalyzed Thiol Alkylation Reaction of an N-protected azetidin-3-ol (B1332694) with a thiol. acs.orgMild, iron-catalyzed, directly forms C-S bond at C3.Highly promising and direct route using methanethiol.
Strain-Release of ABB Ring-opening of 1-azabicyclo[1.1.0]butane with electrophiles. organic-chemistry.orguni-muenchen.deHighly modular, allows for diverse substitution patterns.Could be used to install both the nitrogen protecting group and the C3-substituent.

Expanding the Scope of Functionalization and Derivatization

Once synthesized, 3-(methylsulfanyl)azetidine hydroiodide offers multiple avenues for further chemical modification, a key attribute for its use in drug discovery and materials science. Research is focused on leveraging each component of the molecule—the azetidine nitrogen, the C3 position, and the thioether moiety—for diversification.

The secondary amine of the azetidine ring is a primary site for functionalization. Standard reactions such as N-alkylation, N-arylation (e.g., via Buchwald-Hartwig coupling), acylation to form amides, or sulfonylation to form sulfonamides can be readily employed. uni-muenchen.deacs.org These modifications allow for the tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

The thioether group at the C3 position is another key functional handle. It can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation dramatically alters the electronic properties and hydrogen bonding capacity of the substituent, which can be crucial for modulating biological activity or material properties. Furthermore, the sulfur atom itself can be a site for further chemistry, including the formation of sulfonium (B1226848) salts.

Modern synthetic methods also allow for the creation of more complex architectures. Strain-release approaches starting from 1-azabicyclo[1.1.0]butane can lead to 1,3-disubstituted or even 1,3,3-trisubstituted azetidines, enabling the synthesis of a library of analogs with varying substitution patterns around the core of 3-(methylsulfanyl)azetidine. nih.govresearchgate.net

Site of FunctionalizationReaction TypePotential Outcome
Azetidine Nitrogen N-Arylation (Buchwald-Hartwig) uni-muenchen.deAttachment of aryl groups to tune properties.
Azetidine Nitrogen Reductive AminationIntroduction of diverse alkyl groups.
Methylsulfanyl Group Oxidation (e.g., with m-CPBA)Formation of 3-(methylsulfinyl)azetidine or 3-(methylsulfonyl)azetidine.
Azetidine Core Strain-Release Chemistry researchgate.netAccess to 1,3,3-trisubstituted analogs.

Exploration of this compound in Materials Science

While the primary focus for many azetidine derivatives has been in medicinal chemistry, there is a burgeoning interest in their application in materials science. rsc.orgrsc.org The unique properties of both the azetidine ring and the thioether functionality suggest that this compound could serve as a valuable monomer for the synthesis of novel functional polymers.

Azetidines can undergo cationic ring-opening polymerization (CROP) to produce poly(propylenimine)s, which are branched polyamines. rsc.orgacs.org These polymers are of interest for applications such as CO₂ capture, owing to the high density of amine functionalities. acs.org

Concurrently, polymers containing thioether groups are known for a range of useful properties. rsc.org They can act as ligands to chelate heavy metal ions, making them suitable for environmental remediation, such as the removal of mercury (Hg²⁺) from water. rsc.orgresearchgate.net The thioether backbone can also impart flexibility and oxidative degradation resistance. rsc.org The oxidation of thioethers to sulfoxides or sulfones can be used to create responsive materials that change their properties (e.g., solubility) in response to an oxidative stimulus. rsc.org

The polymerization of 3-(methylsulfanyl)azetidine would yield a novel polymer combining these features: a polyamine backbone decorated with pendant methylsulfanyl groups. Such a material could be a "dual-function" polymer, capable of simultaneously capturing CO₂ through its amine backbone and sequestering heavy metals via its thioether side chains. The hydroiodide salt form of the monomer would likely require neutralization before polymerization, but the resulting polymer would be a unique platform for advanced material design.

Polymer TypeMonomerKey Polymer PropertyPotential Application
Poly(propylenimine) AzetidineHigh amine density. acs.orgCO₂ capture, gene delivery. rsc.orgacs.org
Poly(thioether) Episulfides (Thiiranes)Metal chelation, redox-responsiveness. rsc.orgHeavy metal remediation, responsive materials. rsc.orgresearchgate.net
Poly(3-(methylsulfanyl)azetidine) 3-(Methylsulfanyl)azetidineCombines amine backbone with thioether side chains.Multifunctional materials for simultaneous CO₂ capture and metal sequestration.

Role in Green Chemistry and Sustainable Synthetic Practices

The principles of green chemistry—maximizing atom economy, using safer solvents, employing catalytic rather than stoichiometric reagents, and utilizing renewable energy sources—are increasingly guiding synthetic research. The future development of this compound and related compounds is expected to align with these practices.

Recent advances in azetidine synthesis have already begun to incorporate greener methods. The use of earth-abundant metal catalysts, such as iron for C-S bond formation, is a significant step away from more toxic or precious metal catalysts. acs.org The development of photocatalytic methods that use visible light as a sustainable energy source represents another key direction. magtech.com.cn

For the synthesis of thioethers specifically, photocatalytic oxidative radical additions have been developed that use O₂ as a green oxidant and ethyl acetate (B1210297) as a green solvent, with water as the only byproduct. acs.org Applying such principles to the synthesis of 3-(methylsulfanyl)azetidine would represent a significant advance in sustainability. The goal would be to design a synthetic sequence with high atom economy, minimal purification steps, and the use of non-toxic, renewable reagents and energy sources.

Furthermore, the potential application of polymers derived from 3-(methylsulfanyl)azetidine in environmental remediation (e.g., heavy metal removal) aligns with the broader goals of green chemistry by providing solutions to pressing environmental problems. researchgate.net

Q & A

Q. Basic

  • NMR : The azetidine ring protons appear as distinct multiplets between δ 3.0–4.5 ppm. The methylsulfanyl group’s protons resonate as a singlet near δ 2.1 ppm .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ for the hydroiodide salt is observed, with fragmentation patterns showing loss of HI (m/z ≈ 127.9) and the methylsulfanyl moiety .
  • IR : Stretching vibrations for C-S (∼680 cm⁻¹) and N-H (∼3300 cm⁻¹) bonds confirm functional groups .

What are the oxidation and reduction pathways of this compound, and what are the major products formed?

Q. Basic

  • Oxidation : The methylsulfanyl group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using agents like m-chloroperbenzoic acid (mCPBA) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azetidine ring to a pyrrolidine derivative, while sodium borohydride (NaBH₄) selectively reduces disulfide byproducts .

How does the hydroiodide counterion influence the compound's solubility and stability compared to other salts?

Advanced
The hydroiodide salt enhances aqueous solubility due to ionic dissociation, making it preferable for biological assays. However, iodide’s nucleophilicity may lead to instability in polar solvents (e.g., DMF), necessitating storage at low temperatures (-20°C) . Comparative studies with hydrochloride analogs show hydroiodide’s lower thermal stability (decomposition above 150°C vs. 200°C for HCl salts) .

What methodologies are used to analyze potential contradictions in biological activity data between this compound and its structural analogs?

Q. Advanced

  • Comparative Assays : Parallel testing against analogs (e.g., 3-(Chlorophenoxy)azetidine) in enzyme inhibition or receptor-binding assays identifies substituent-specific trends .
  • Statistical Validation : Multivariate ANOVA resolves discrepancies in IC₅₀ values caused by assay variability (e.g., cell-line differences) .
  • Computational Docking : Molecular dynamics simulations predict binding affinities, explaining divergent activities (e.g., methylsulfanyl’s hydrophobic interactions vs. halogens’ electronic effects) .

How do substituent variations (e.g., halogen vs. methylsulfanyl) on the azetidine ring influence pharmacological activity?

Q. Advanced

  • Halogen Substitutents : Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) but reducing metabolic stability .
  • Methylsulfanyl : Increases lipophilicity (logP ≈ 1.8) and membrane permeability, favoring CNS-targeted applications. However, sulfoxide metabolites may alter toxicity profiles .
  • Data Correlation : QSAR models quantify substituent effects, linking Hammett σ values to activity trends .

What are the challenges in designing experiments to assess the compound's interaction with biological targets?

Q. Advanced

  • Target Selectivity : Azetidine’s small ring size permits promiscuous binding; counterstrategies include competitive binding assays with labeled probes .
  • Metabolic Interference : Methylsulfanyl’s oxidation to sulfone in vivo complicates dose-response studies. Stable isotope labeling (¹³C/¹⁵N) tracks metabolic pathways .
  • Crystallography : Difficulty in obtaining co-crystals with proteins due to azetidine’s flexibility. Cryo-EM or NMR-based approaches are alternatives .

Notes

  • Structural and synthetic insights derived from analogous azetidine derivatives due to limited direct data on the hydroiodide salt.
  • Methodological answers emphasize reproducibility and validation in academic research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.